UP-1 is synthesized in a two-step process. While the specific details are not elaborated on in the available literature, it is mentioned that the synthesis involves reacting 4-nitrobenzene-1,2-diamine with 2,4-dichlorobenzoyl chloride. [] This suggests a nucleophilic acyl substitution reaction where the amine groups of 4-nitrobenzene-1,2-diamine react with the acyl chloride to form the amide bonds present in UP-1.
Research suggests that UP-1 exhibits binding interactions with DNA. [] Theoretical studies using density functional theory (DFT) and molecular docking simulations, alongside experimental techniques such as UV-visible spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry, collectively indicate an interaction between UP-1 and DNA molecules. []
Although UP-1 demonstrates a weaker binding affinity compared to other analogous derivatives (UP-2 and UP-3), its interaction with DNA is noteworthy. [] This interaction is further supported by the decrease in the diffusion coefficient (Do) of UP-1 observed in cyclic voltammetry experiments upon the addition of DNA. [] This decrease suggests the formation of a larger UP-1-DNA complex, resulting in slower diffusion.
Furthermore, UP-1 exhibits dose-dependent cytotoxicity against the human brain cancer cell line, glioblastoma MG-U87. [] This anti-cancer activity is also observed against the normal human embryonic kidney cell line HEK-293 at a concentration of 400 µM. [] These findings highlight the potential of UP-1 as a starting point for developing novel anti-cancer agents.
UP-1 demonstrates significant anti-urease activity. [] In fact, among the tested derivatives, UP-1 exhibits the highest inhibitory efficiency, with an IC50 value of 1.55 ± 0.0288 µM. [] This potent inhibitory effect suggests that UP-1 could be a promising candidate for developing new urease inhibitors.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2